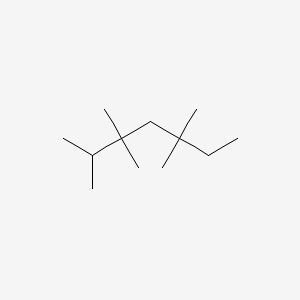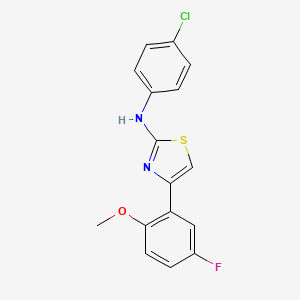![molecular formula C21H46O4SSi B14535876 Triethoxy[(tetradecane-1-sulfinyl)methyl]silane CAS No. 62117-49-1](/img/structure/B14535876.png)
Triethoxy[(tetradecane-1-sulfinyl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy[(tetradecane-1-sulfinyl)methyl]silane is an organosilicon compound that features a silane group bonded to a tetradecane-1-sulfinyl moiety through a methylene bridge. This compound is notable for its unique structure, which combines the properties of silanes and sulfoxides, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(tetradecane-1-sulfinyl)methyl]silane typically involves the reaction of triethoxysilane with tetradecane-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
HSi(OC2H5)3+C14H29SOCl→C14H29SOCH2Si(OC2H5)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[(tetradecane-1-sulfinyl)methyl]silane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups on the silane can be substituted with other nucleophiles, such as alcohols or amines, under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, dry ether, and low temperatures.
Substitution: Alcohols, amines, and catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
Oxidation: Triethoxy[(tetradecane-1-sulfonyl)methyl]silane.
Reduction: Triethoxy[(tetradecane-1-thio)methyl]silane.
Substitution: Various alkoxy or amino derivatives of the original silane compound.
Scientific Research Applications
Triethoxy[(tetradecane-1-sulfinyl)methyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Triethoxy[(tetradecane-1-sulfinyl)methyl]silane involves its ability to form stable covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. The sulfinyl group can participate in redox reactions, altering the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Lacks the sulfinyl group, making it less versatile in redox reactions.
Tetradecane-1-sulfinyl chloride: Lacks the silane group, limiting its ability to form siloxane bonds.
Methyltriethoxysilane: Similar silane structure but lacks the long alkyl chain and sulfinyl group.
Uniqueness
Triethoxy[(tetradecane-1-sulfinyl)methyl]silane is unique due to its combination of a silane group with a sulfinyl-functionalized long alkyl chain. This structure imparts both the reactivity of silanes and the redox versatility of sulfoxides, making it valuable in applications requiring both properties.
Properties
CAS No. |
62117-49-1 |
|---|---|
Molecular Formula |
C21H46O4SSi |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
triethoxy(tetradecylsulfinylmethyl)silane |
InChI |
InChI=1S/C21H46O4SSi/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-26(22)21-27(23-6-2,24-7-3)25-8-4/h5-21H2,1-4H3 |
InChI Key |
UXZCMJVXFDQGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)C[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


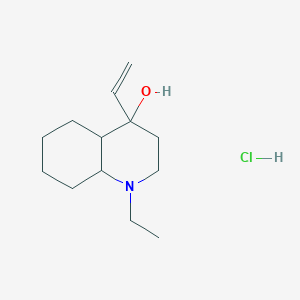
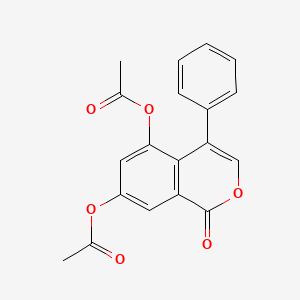
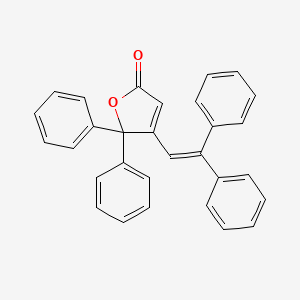
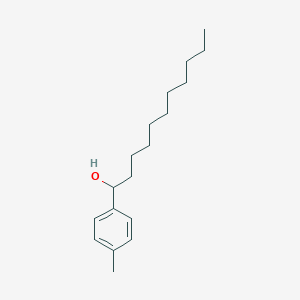
![2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline](/img/structure/B14535813.png)
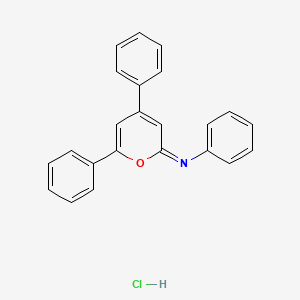
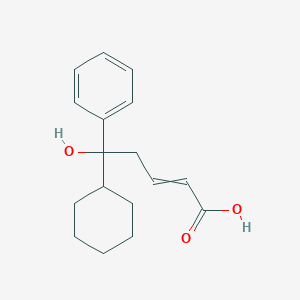
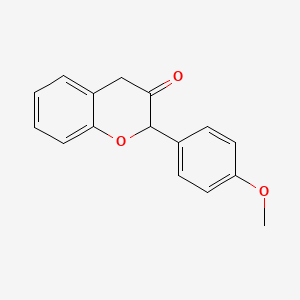
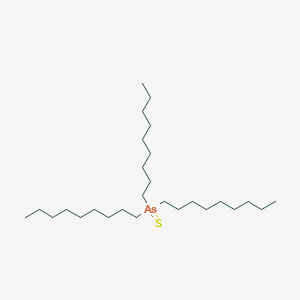
![2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro-](/img/structure/B14535839.png)
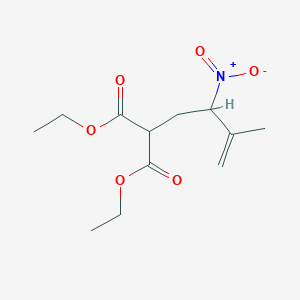
![Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14535858.png)
